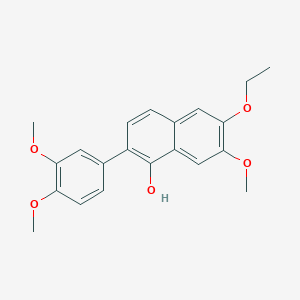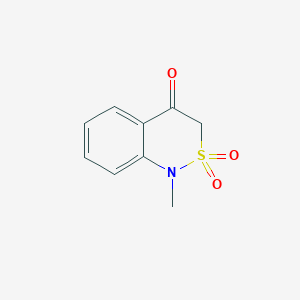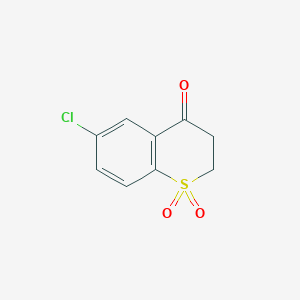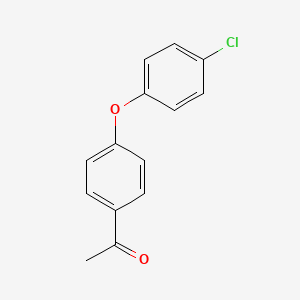
1-(4-(4-Chlorophénoxy)phényl)éthanone
Vue d'ensemble
Description
1-(4-(4-Chlorophenoxy)phenyl)ethanone is a chemical compound with a structure consisting of a phenyl ring attached to an ethanone group, with a 4-chlorophenoxy group . It is a ketone compound that may be used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone involves the use of diphenoxy ether and dichloromethane, with anhydrous A1C13 . The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid, stirred for 30 minutes, and then washed with 3 x 100 ml of water . The product is then concentrated under reduced pressure and recrystallized to give an off-white solid .Molecular Structure Analysis
The molecular formula of 1-(4-(4-Chlorophenoxy)phenyl)ethanone is C14H11ClO2 . Its average mass is 246.689 Da and its monoisotopic mass is 246.044754 Da .Chemical Reactions Analysis
This compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi . The mechanism of Ullmann reaction was studied in the synthesis of this compound .Physical And Chemical Properties Analysis
1-(4-(4-Chlorophenoxy)phenyl)ethanone appears as white or off-white crystals . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Le 1-(4-(4-Chlorophénoxy)phényl)éthanone sert d'intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Sa structure chimique permet des modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques, notamment dans le domaine des médicaments anti-inflammatoires et analgésiques .
Production de pesticides
Ce composé est utilisé dans la production de pesticides. Sa capacité à agir comme un éther phénolique en fait un précurseur précieux dans la synthèse d'herbicides et d'insecticides, contribuant à la lutte contre les ravageurs agricoles .
Industrie pétrochimique
Dans l'industrie pétrochimique, le this compound est utilisé comme intermédiaire chimique. Il joue un rôle dans la synthèse de divers produits pétrochimiques, qui sont fondamentaux pour la production de plastiques, de caoutchouc synthétique et de colorants .
Synthèse chimique
Le composé est impliqué dans les processus de synthèse chimique, où il est utilisé comme un élément constitutif pour créer des molécules organiques complexes. Sa réactivité avec d'autres entités chimiques ouvre des possibilités pour la création d'une large gamme de produits synthétiques .
Science des matériaux
En science des matériaux, ce produit chimique est étudié pour son potentiel dans la création de nouveaux matériaux aux propriétés uniques. Les chercheurs étudient son incorporation dans les polymères et les revêtements pour améliorer les performances des matériaux .
Recherche médicale
Le this compound est également présent dans la recherche médicale, en particulier dans l'étude des systèmes d'administration de médicaments. Ses propriétés structurelles peuvent être exploitées pour améliorer l'efficacité et la stabilité des formulations pharmaceutiques .
Applications industrielles
Industriellement, il trouve des applications en tant que produit chimique spécialisé dans divers procédés de fabrication. Sa polyvalence peut conduire à des améliorations de l'efficacité de la production et de la qualité des produits industriels .
Mécanisme D'action
- The primary targets of 1-(4-(4-chlorophenoxy)phenyl)ethanone are not explicitly documented in the available literature. However, it is an important intermediate used for the synthesis of the agrochemical difenoconazole, which serves as an efficient triazole fungicide for controlling common plant diseases .
Target of Action
Analyse Biochimique
Biochemical Properties
1-(4-(4-Chlorophenoxy)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
1-(4-(4-Chlorophenoxy)phenyl)ethanone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)ethanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cellular responses and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Chlorophenoxy)phenyl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(4-(4-Chlorophenoxy)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include liver toxicity and oxidative stress .
Metabolic Pathways
1-(4-(4-Chlorophenoxy)phenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(4-Chlorophenoxy)phenyl)ethanone within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
1-(4-(4-Chlorophenoxy)phenyl)ethanone exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBBOAJYBGKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374024 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41150-48-5 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41150-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-CHLOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



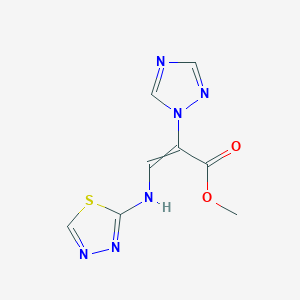

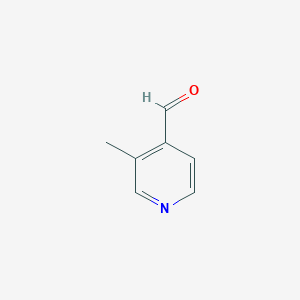
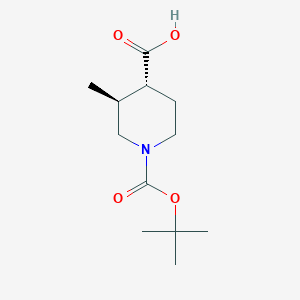
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
